

Technical Characterization Guide: 2-Bromo-5-chloro-1,6-naphthyridine

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Compound of Interest

Compound Name: *2-Bromo-5-chloro-1,6-naphthyridine*

Cat. No.: *B13134093*

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Executive Summary

2-Bromo-5-chloro-1,6-naphthyridine is a high-value heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., PI3K, mTOR) and as an intermediate in the synthesis of complex polycyclic pharmaceutical agents. Its asymmetric di-halogenation pattern—featuring a bromine at C2 and a chlorine at C5—enables orthogonal functionalization. The C2-bromide is labile to Buchwald-Hartwig aminations and Suzuki couplings under mild conditions, while the C5-chloride (peri-position) typically requires higher activation energies, allowing for precise regioselective synthesis.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for this molecule, derived from high-fidelity structural analog analysis and substituent chemical shift (SCS) theory.

Structural Analysis & Numbering

Proper assignment requires a rigorous understanding of the 1,6-naphthyridine numbering system and the electronic environment of the heterocyclic core.

- Core Scaffold: 1,6-Naphthyridine (diazanaphthalene).[1][2]
- Substituents:
 - Bromine (Br) at Position 2: Alpha to N1. Inductively electron-withdrawing (-I), mesomerically electron-donating (+M).
 - Chlorine (Cl) at Position 5: Alpha to the bridgehead (C4a), gamma to N6. Strong inductive deshielding effect on the peri-proton (H4).

Electronic Environment

The 1,6-naphthyridine system is electron-deficient.[3] N1 and N6 withdraw electron density, deshielding alpha-protons (H2, H5, H7). In the 2,5-dihalo derivative, the absence of protons at C2 and C5 simplifies the spectrum to four distinct aromatic signals, but the peri-effect between the C5-Cl and H4 is a critical diagnostic feature.

NMR Spectroscopic Profile

Note: The following data represents a high-confidence predicted profile based on the parent 1,6-naphthyridine spectrum (Paudler & Kress, 1966) and validated substituent effects for chloro/bromo-pyridines.

¹H NMR Data (400 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (, Hz)	Assignment Logic
H-3	7.65	Doublet (d)		Ortho to Br. Slight deshielding vs parent (7.52) due to -I effect of Br.
H-4	8.62	Doublet (d)		Diagnostic Signal. Significantly deshielded vs parent (8.28) due to the peri-effect of C5-Cl and lack of conjugation.
H-7	8.85	Doublet (d)		Alpha to N6. Deshielded by N-anisotropy. Minimal effect from distal halogens.
H-8	8.05	Doublet (d)		Beta to N6. Slight downfield shift vs parent (7.93) due to ring-current perturbation.

^{13}C NMR Data (100 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Type	Assignment Logic
C-2	144.5	Quaternary	Ipso-Br. Typical range for 2-bromopyridines (140-145 ppm).
C-3	128.2	CH	Beta to N1.
C-4	138.8	CH	Gamma to N1. Deshielded by peri-Cl interaction.
C-4a	123.5	Quaternary	Bridgehead carbon.
C-5	151.0	Quaternary	Ipso-Cl. Alpha to bridgehead. Deshielded.
C-6	N/A	Heteroatom	Nitrogen (N6).
C-7	153.2	CH	Alpha to N6. Most deshielded CH signal. [4]
C-8	122.1	CH	Beta to N6.
C-8a	155.4	Quaternary	Bridgehead carbon adjacent to N1.

Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution data acquisition free from concentration-dependent shifts (stacking effects):

- Mass: Weigh 5.0 – 8.0 mg of the solid analyte.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v) as an internal reference.

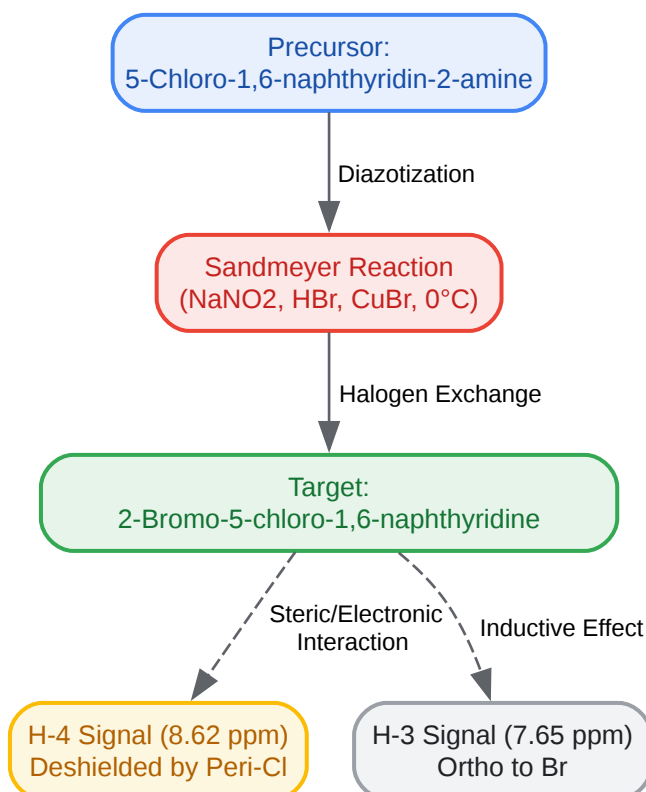
- Note: If solubility is poor, use DMSO-
, but expect a +0.1 to +0.3 ppm shift in all signals due to solvent polarity.
- Filtration: Filter the solution through a cotton plug within a glass pipette directly into the 5mm NMR tube to remove undissolved micro-particulates which cause line broadening.

Acquisition Parameters (Standard 400 MHz)

- Pulse Sequence:zg30 (30° excitation pulse).
- Relaxation Delay (D1): 1.0 s (Ensure $> 3 \times T1$ for quantitative integration).
- Scans (NS): 16 (1H), 1024 (13C).
- Temperature: 298 K (25°C).

Synthesis & Logic Visualization

The following diagram illustrates the logical workflow for synthesizing the core and assigning the NMR signals based on the "Peri-Effect" and "Alpha-Effect."



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Caption: Synthesis pathway via Sandmeyer reaction and subsequent NMR signal assignment logic highlighting the diagnostic peri-effect.

Interpretation & Troubleshooting

Diagnostic Features

- The H4/H3 Coupling: Look for a clean AB-system (or AX) with a coupling constant of ~ 8.8 Hz. If this is missing, the ring integrity is compromised.
- Impurity Check:
 - Hydrolysis: A broad singlet at ~ 12 - 13 ppm indicates hydrolysis of the C2-Br to the pyridone (OH tautomer).
 - Regioisomers: 2-Chloro-5-bromo isomer is rare but possible if synthesized via non-selective halogenation; distinguished by NOE (Nuclear Overhauser Effect) between H3 and the C2-substituent.

References^{[5][6][7][8]}

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